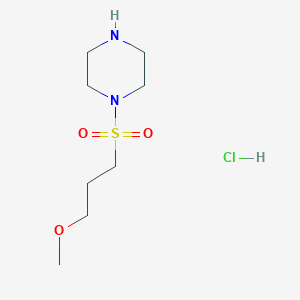
Fmoc-(Dmb)Leu-OH
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Fmoc-(Dmb)Leu-OH is a derivative used in the Fmoc solid-phase peptide synthesis (SPPS) of backbone-protected peptides . The primary targets of this compound are peptide sequences containing Gly .
Mode of Action
This compound interacts with its targets by preventing aggregation during chain assembly, thereby leading to faster and more predictable acylation and deprotection reactions . Standard coupling methods like PyBOP®/DIPEA or DIPCDI/HOBt can be used for their introduction .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of various oligopeptides . The introduction of Dmb at appropriate positions prevents aggregation of the growing peptide chain . This enhances the synthetic efficiency of glycine-containing peptides .
Result of Action
The result of this compound’s action is the successful synthesis of various oligopeptides . It can prevent aspartimide formation when used to introduce a Gly immediately before an Asp residue and help promote cyclization of Gly-containing peptides .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the storage temperature can affect the stability of the compound . It is recommended to store it at 2-8°C .
Analyse Biochimique
Biochemical Properties
Fmoc-(Dmb)Leu-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide synthesis. The compound is used to introduce glycine residues into peptide chains, which helps in preventing the formation of secondary structures that can hinder the synthesis process . The interactions between this compound and these biomolecules are primarily based on its ability to act as a temporary protecting group, which can be removed under specific conditions to allow the continuation of peptide synthesis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by preventing the aggregation of peptide chains, which can otherwise lead to cellular stress and dysfunction . By ensuring the smooth synthesis of peptides, this compound indirectly supports proper cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules involved in peptide synthesis. The compound acts as a protecting group for the amine group of amino acids, preventing unwanted reactions during the synthesis process . This protection is achieved through the formation of a stable adduct with the dibenzofulvene byproduct, which is then removed under basic conditions to allow the continuation of the synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions but can degrade if exposed to extreme temperatures or prolonged storage . Long-term studies have shown that this compound maintains its effectiveness in preventing peptide aggregation, ensuring consistent results in peptide synthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively prevents peptide aggregation without causing any adverse effects . At higher doses, there may be toxic effects, including cellular stress and potential disruption of normal cellular functions . It is essential to determine the appropriate dosage to achieve the desired effects without causing harm.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the incorporation of glycine residues into peptide chains . This interaction helps in maintaining the metabolic flux and ensuring the proper synthesis of peptides .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions ensure that the compound reaches its target sites, where it can exert its protective effects on peptide synthesis . The localization and accumulation of this compound are crucial for its effectiveness in preventing peptide aggregation .
Subcellular Localization
The subcellular localization of this compound is primarily within the endoplasmic reticulum and cytoplasm, where peptide synthesis occurs . The compound’s activity and function are influenced by its localization, as it needs to be present at the sites of peptide synthesis to exert its protective effects . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its effectiveness .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-(Dmb)Leu-OH typically involves the protection of the amino group of leucine with the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting leucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The 2,4-dimethoxybenzyl (Dmb) group is introduced to protect the side chain of leucine, preventing unwanted side reactions during peptide synthesis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-(Dmb)Leu-OH primarily undergoes deprotection reactions during peptide synthesis. The Fmoc group is removed using a base such as piperidine, while the Dmb group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) .
Common Reagents and Conditions:
Deprotection of Fmoc Group: Piperidine in N,N-dimethylformamide (DMF) is commonly used.
Cleavage of Dmb Group: Trifluoroacetic acid (TFA) is used to remove the Dmb group.
Major Products Formed: The major products formed from these reactions are the free amino acid residues, which can then participate in further peptide bond formation .
Applications De Recherche Scientifique
Fmoc-(Dmb)Leu-OH is widely used in the field of peptide synthesis. Its primary application is in the synthesis of complex peptides where it helps to prevent aggregation and improve the efficiency of the synthesis process . This compound is particularly useful in the synthesis of hydrophobic peptides and sequences prone to forming secondary structures .
Comparaison Avec Des Composés Similaires
Fmoc-Leu-OH: This compound lacks the Dmb group and is used in simpler peptide syntheses.
Fmoc-Gly-OH: Used for glycine residues, it also lacks the Dmb group.
Fmoc-Ser(tBu)-OH: Used for serine residues with a tert-butyl protecting group.
Uniqueness: Fmoc-(Dmb)Leu-OH is unique due to the presence of the Dmb group, which provides additional protection to the side chain of leucine. This makes it particularly useful in the synthesis of peptides that are prone to aggregation and secondary structure formation .
Propriétés
IUPAC Name |
(2S)-2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33NO6/c1-19(2)15-27(29(32)33)31(17-20-13-14-21(35-3)16-28(20)36-4)30(34)37-18-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-14,16,19,26-27H,15,17-18H2,1-4H3,(H,32,33)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSOWMLPKHDMHL-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301137897 | |
| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301137897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1425938-65-3 | |
| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1425938-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301137897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1458852.png)
![2-[3-(Chlorosulfonyl)-4,5-dimethoxyphenyl]acetic acid](/img/structure/B1458853.png)










